molecular formula C8H9NO3 B1310953 Methyl 4-amino-3-hydroxybenzoate CAS No. 63435-16-5

Methyl 4-amino-3-hydroxybenzoate

Cat. No.: B1310953
CAS No.: 63435-16-5
M. Wt: 167.16 g/mol
InChI Key: VNQABZCSYCTZMS-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-hydroxybenzoate is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 3-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-3-hydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including NAD±dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase, 4-oxalocrotonate tautomerase, 4-oxalocrotonate decarboxylase, and 2-oxopent-4-enoate hydratase . These interactions are crucial for the metabolism of 4-amino-3-hydroxybenzoic acid, where this compound acts as an intermediate . The nature of these interactions involves the conversion of 2-hydroxymuconic 6-semialdehyde to various intermediates, ultimately leading to the production of pyruvic acid .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in Bordetella sp. strain 10d, this compound-grown cells exhibit high activities of specific enzymes involved in its metabolism . These activities suggest that the compound plays a role in regulating cellular metabolic pathways and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules and enzymes. It acts as a substrate for enzymes such as NAD±dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase, leading to the production of intermediates like 4-oxalocrotonic acid and 2-oxopent-4-enoic acid . These intermediates are further processed by other enzymes, resulting in the formation of pyruvic acid . This pathway highlights the compound’s role in enzyme activation and substrate conversion at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can impact cellular processes . Long-term exposure to the compound may lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in the metabolism of 4-amino-3-hydroxybenzoic acid . The compound is metabolized via a dehydrogenative route, leading to the production of intermediates such as 2-hydroxymuconic 6-semialdehyde . These intermediates are further processed by enzymes, resulting in the formation of pyruvic acid . This pathway highlights the compound’s role in metabolic flux and its interactions with key enzymes and cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall distribution within the cellular environment . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in cellular processes and its interactions with other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-hydroxybenzoate can be synthesized through various methods. One common approach involves the esterification of 4-amino-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-3-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Methyl 4-amino-3-hydroxybenzoate can be compared with other similar compounds, such as:

    Methyl 3-amino-4-hydroxybenzoate: Similar structure but with the amino and hydroxyl groups reversed.

    Methyl 4-hydroxybenzoate (Methylparaben): Lacks the amino group, commonly used as a preservative.

    Methyl 3-bromo-4-hydroxybenzoate: Contains a bromine atom instead of an amino group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit neuraminidase makes it particularly valuable in antiviral research .

Properties

IUPAC Name

methyl 3-amino-4-hydroxybenzoate
Source PubChem
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InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQABZCSYCTZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060208
Record name Benzoic acid, 3-amino-4-hydroxy-, methyl ester
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Molecular Weight

167.16 g/mol
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CAS No.

536-25-4, 63435-16-5
Record name Methyl 3-amino-4-hydroxybenzoate
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Synthesis routes and methods I

Procedure details

HCl (g) was bubbled through a solution of 4-amino-3-hydroxybenzoic acid (7 g, 54.8 mmol) in MeOH (450 mL) until saturated then the mixture was heated at 70° C. for 16 hr. The mixture was concentrated in vacuo, the residue taken up in EtOAc, washed with saturated NaHCO3 then brine and dried (MgSO4). Removal of the solvent yielded the title compound as a brown solid.
Name
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0 (± 1) mol
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7 g
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450 mL
Type
reactant
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Name
title compound

Synthesis routes and methods II

Procedure details

4-amino-3-hydroxybenzoic acid (5.0 g, 32.6 mmol) was added dropwise to a 0° C. solution of an HCl 1.25 M solution in MeOH (100 mL) and MeOH (100 mL). After 5 min of final addition the mixture was allowed to warm up to room temperature and stirred overnight. HPLC monitoring of the reaction showed remaining starting material and the mixture was stirred at ambient temperature for 48 hours. The solvent was then removed under reduced pressure and the residue was treated with saturated aqueous bicarbonate solution and the aqueous phase was extracted with AcOEt (2 x). The combined organic extracts were washed with brine, dried over anhydrous sodium sulphate, filtered and concentrated to dryness obtaining the title compound (5.37 g, 97% yield) as a crystalline solid.
Quantity
5 g
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0 (± 1) mol
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100 mL
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100 mL
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Reaction Step Two
Name
title compound
Yield
97%

Synthesis routes and methods III

Procedure details

Through a solution of 4-amino-3-hydroxybenzoic acid (75 g, 0.49 mol) in 2.0 L of dry CH3OH at room temperature was bubbled anhydrous HCl gas until the solution was saturated. The solution was stirred for 48 hr, then concentrated in vacuo. The product was partitioned between EtOAc and saturated aq. NaHCO3 solution, and the organic layer was washed with brine, dried (Na2SO4), and concentrated in vacuo to provide the title. 1H NMR (CDCl3, 400 MHz): d 7.51 (dd, 1H, J=8.1 and 1.9 Hz, ArH); 7.46 (d, 1H, J=1.9 Hz, ArH); 6.66 (d, 1H, J=8.1 Hz, ArH); 5.31 (bs, 1H, OH); 4.13 (bs, 2H, NH2) and 3.85 (s, 3H, OCH3).
Quantity
75 g
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0 (± 1) mol
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2 L
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methyl 4-amino-3-hydroxybenzoate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does Methyl 4-amino-3-hydroxybenzoate play in the synthesis of the organotin(IV) complexes described in the research?

A: this compound acts as a precursor in the multi-step synthesis of tridentate Schiff base ligands. [] These ligands, characterized by a nitrogen and two oxygen donor atoms, are then reacted with organotin(IV) compounds to form the final organotin(IV) complexes. The presence of this compound in the ligand structure is believed to influence the complex's overall properties, including its antimicrobial activity.

Q2: How does the incorporation of this compound into the organotin(IV) complexes potentially contribute to their antimicrobial activity?

A: While the paper doesn't explicitly investigate the isolated impact of this compound on antimicrobial activity, it suggests that the presence of this moiety within the ligand structure could influence the complex's interaction with biological targets. [] Further research is needed to determine the specific contribution of this compound to the overall antimicrobial efficacy of these complexes.

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